

# what is Irsonontrine maleate

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## Compound Focus: Irsonontrine Maleate

CAS No.: 1630083-70-3

Cat. No.: S12892657

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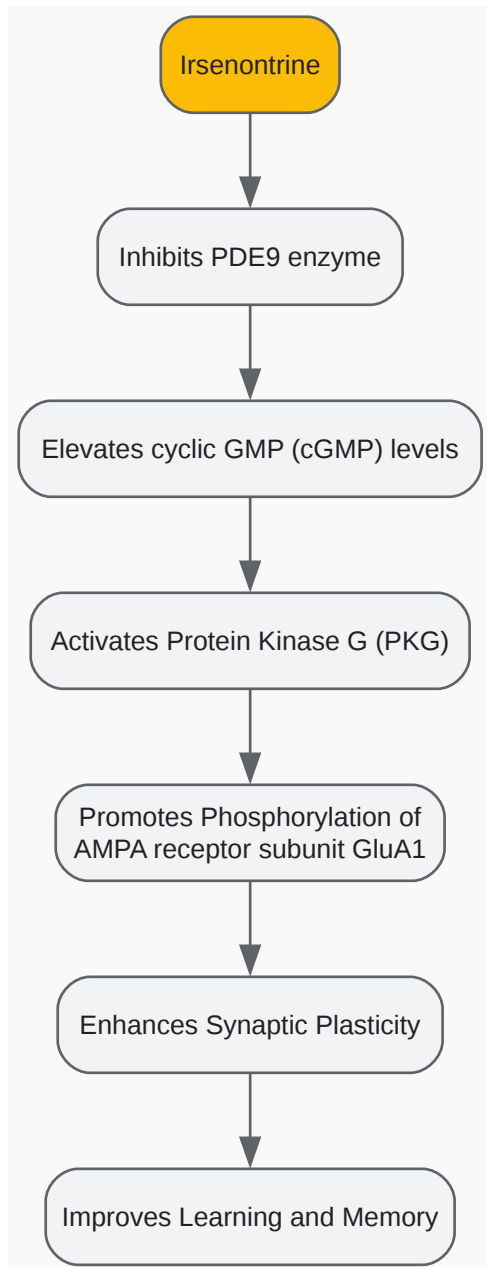
## Core Drug Profile

The table below summarizes the key technical information for **Irsonontrine maleate**.

Attribute	Description
Generic Name	Irsonontrine (also known as E2027) [1]
Chemical Name	Irsonontrine maleate [2] [3]
CAS Number	1630083-70-3 (maleate salt); 1429509-82-9 (free base) [2] [4]
Molecular Formula	C <sub>26</sub> H <sub>26</sub> N <sub>4</sub> O <sub>7</sub> (maleate salt); C <sub>22</sub> H <sub>22</sub> N <sub>4</sub> O <sub>3</sub> (free base) [2] [4]
Molecular Weight	506.51 g/mol (maleate salt); 390.44 g/mol (free base) [2] [4]
Mechanism of Action	Selective inhibitor of Phosphodiesterase 9A (PDE9A) [5] [1]
Route of Administration	Oral [5]
Therapeutic Class	Antidementia agent, Neuroprotectant [1]
Development Status	Phase II/III for Lewy body disease; Phase II for Dementia (as of Sep 2024) [1]

## Mechanism of Action and Signaling Pathway

Irsenontrine works by selectively inhibiting the phosphodiesterase 9 (PDE9) enzyme [5]. It demonstrates high selectivity, with over 1,800-fold affinity for PDE9 over other PDEs [5]. The therapeutic effect is achieved through the following pathway:



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Figure 1: The cognitive improvement effect of Irsonontrine is mediated by the cGMP-PKG-GluA1 signaling pathway.

## Key Preclinical Data and Experimental Protocols

Preclinical studies in rodent models demonstrate the efficacy of Irsonontrine in improving learning and memory [5].

### Efficacy in Animal Models of Cognitive Impairment

Model	Dose & Administration	Key Results	Citation
Naïve Rats	Oral administration	Significantly upregulated cGMP levels in the hippocampus and cerebrospinal fluid (CSF); improved performance in Novel Object Recognition (NOR) test. [5]	[5]

| **I-NAME Model** (Model of cGMP pathway downregulation) | Oral administration | Attenuated I-NAME-induced reduction of cGMP in CSF and hippocampus; rescued I-NAME-induced memory impairment in NOR test. [5] | [5] || **Scopolamine Model** (Model of memory impairment) | 0.3 & 3.3 mg/kg; p.o. | Showed a significant ameliorative effect on novel object exploration at 3.3 mg/kg. [2] [3] [6] | [2] [3] [6] | | **Combination with Memantine** | 1 mg/kg Irsonontrine (p.o.) + 1 mg/kg Memantine (p.o.) | Resulted in a significantly higher percentage of novel object exploration than Memantine alone. [2] [6] | [2] [6] |

### In Vitro Experimental Evidence

- **Selectivity Assay:** Irsonontrine was tested against a panel of PDE enzymes and showed >1800-fold selectivity for PDE9 over other PDEs [5].
- **Primary Neuron Culture:** Treatment of rat cortical primary neurons with Irsonontrine led to a significant increase in intracellular cGMP levels, which was followed by phosphorylation of the AMPA receptor subunit GluA1 [5].

## Clinical Development Overview

Irsenontrine is under active clinical investigation.

- **Indications:** Primarily for **Lewy body disease** and **dementia** (including Alzheimer's disease) [1].
- **Latest Milestone:** Efficacy data from the **phase II/III DELPHIA trial** in Lewy body disease were presented at the Alzheimer's Association International Conference in July 2024 [1].
- **Regulatory Status:** It is designated as a **New Molecular Entity** [1].

## Formulation and Handling for Research

For research purposes, **Irsenontrine maleate** is typically handled as follows [3]:

- **Appearance:** Solid [3].
- **Solubility:** May dissolve in DMSO; other solvents like water, ethanol, or DMF can be tried [3].
- **Storage:**
  - **Powder:** -20°C for 3 years or 4°C for 2 years.
  - **Solution:** -80°C for 6 months or -20°C for 1 month.
- **In Vivo Formulations:** Common research formulations include suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration in animal studies [3].

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## References

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